ethyl 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
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Overview
Description
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE: is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its complex structure, which includes a fluorophenyl group, a triazolopyrimidine core, and an ethyl propanoate moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and suitable solvents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Esterification: The final step involves the esterification of the intermediate compound with ethyl propanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE can be compared with other similar compounds, such as:
Triazolopyrimidine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group, which may have similar chemical reactivity but different pharmacological properties.
Ethyl Propanoate Derivatives: Compounds with the ethyl propanoate moiety, which may have similar esterification reactions but different overall structures.
The uniqueness of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C16H16FN5O3 |
---|---|
Molecular Weight |
345.33 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
InChI |
InChI=1S/C16H16FN5O3/c1-3-25-16(24)10(2)21-9-18-14-13(15(21)23)19-20-22(14)8-11-6-4-5-7-12(11)17/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
BXDSFBSMJFAFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F |
Origin of Product |
United States |
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